molecular formula C16H25N3O2 B5431706 N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B5431706
M. Wt: 291.39 g/mol
InChI Key: YUVJXQZDPAEOIY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of an ethoxyphenyl group and an ethylpiperazine moiety connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyaniline, undergoes acylation with chloroacetyl chloride to form N-(2-ethoxyphenyl)chloroacetamide.

    Piperazine Derivative Formation: The intermediate is then reacted with 1-ethylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.

    Reduction: Formation of N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)propionamide

Uniqueness

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethoxy group provides a specific electronic environment, while the ethylpiperazine moiety offers potential interactions with biological targets. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)13-16(20)17-14-7-5-6-8-15(14)21-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVJXQZDPAEOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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